molecular formula C5H8N2O3 B11772643 6-Oxohexahydropyridazine-3-carboxylic acid

6-Oxohexahydropyridazine-3-carboxylic acid

Cat. No.: B11772643
M. Wt: 144.13 g/mol
InChI Key: GACHVEFLIPTKSF-UHFFFAOYSA-N
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Description

6-Oxohexahydropyridazine-3-carboxylic acid is a heterocyclic compound with the molecular formula C5H8N2O3. It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxohexahydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with dicarboxylic acids or their derivatives. The reaction conditions often require the use of solvents such as ethanol or water, and the process may be catalyzed by acids or bases to facilitate the cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Oxohexahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Oxohexahydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxohexahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxypyridazine-3-carboxylic acid
  • 3-Pyridinecarboxylic acid, 6-hydroxy-
  • 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid

Uniqueness

6-Oxohexahydropyridazine-3-carboxylic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

6-oxodiazinane-3-carboxylic acid

InChI

InChI=1S/C5H8N2O3/c8-4-2-1-3(5(9)10)6-7-4/h3,6H,1-2H2,(H,7,8)(H,9,10)

InChI Key

GACHVEFLIPTKSF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NNC1C(=O)O

Origin of Product

United States

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